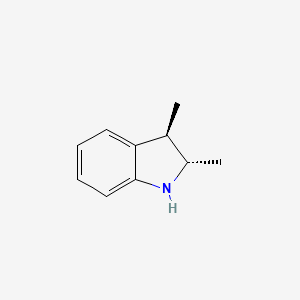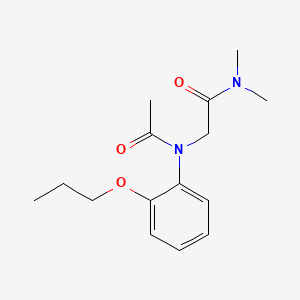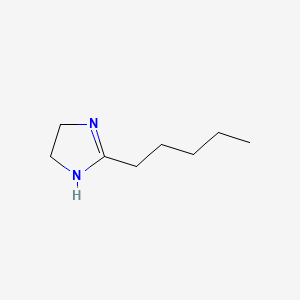
2-Imidazoline, 2-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imidazoline, 2-pentyl- is a nitrogen-containing heterocyclic compound. It belongs to the class of imidazolines, which are characterized by a five-membered ring containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Imidazoline, 2-pentyl- can be synthesized through several methods. One common method involves the condensation of aldehydes with ethylenediamine in the presence of tert-butyl hypochlorite . Another method uses hydrogen peroxide as an oxidant in the presence of sodium iodide and anhydrous magnesium sulfate . Additionally, the reaction of aldehydes with ethylenediamine and iodine in the presence of potassium carbonate can yield 2-imidazolines .
Industrial Production Methods
Industrial production of 2-imidazoline, 2-pentyl- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations. The use of environmentally friendly oxidants and catalysts is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Imidazoline, 2-pentyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazoles using oxidizing agents like (diacetoxyiodo)benzene.
Reduction: Reduction reactions can convert it into corresponding diamines.
Substitution: Substitution reactions can introduce different functional groups into the imidazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hypochlorite, hydrogen peroxide, sodium iodide, anhydrous magnesium sulfate, iodine, and potassium carbonate . Reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products
Major products formed from these reactions include imidazoles, diamines, and various substituted imidazolines .
Scientific Research Applications
2-Imidazoline, 2-pentyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-imidazoline, 2-pentyl- involves its interaction with imidazoline receptors. These receptors are involved in various physiological processes, including the inhibition of the sympathetic nervous system to lower blood pressure . The compound can also interact with alpha-2-adrenergic receptors, contributing to its antihypertensive effects .
Comparison with Similar Compounds
2-Imidazoline, 2-pentyl- can be compared with other imidazoline derivatives such as:
- Oxymetazoline
- Xylometazoline
- Tetrahydrozoline
- Naphazoline
These compounds share similar structural features but differ in their specific applications and biological activities. For example, oxymetazoline and xylometazoline are commonly used as nasal decongestants, while tetrahydrozoline is used in eye drops to reduce redness .
Conclusion
2-Imidazoline, 2-pentyl- is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to undergo diverse reactions, making it valuable in synthetic chemistry. Its biological activities and potential therapeutic applications make it a compound of interest in medical research. Additionally, its industrial applications highlight its importance in the production of various consumer products.
Properties
CAS No. |
699-21-8 |
|---|---|
Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
2-pentyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C8H16N2/c1-2-3-4-5-8-9-6-7-10-8/h2-7H2,1H3,(H,9,10) |
InChI Key |
RBRDDDOKFJWHNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene](/img/structure/B13774730.png)
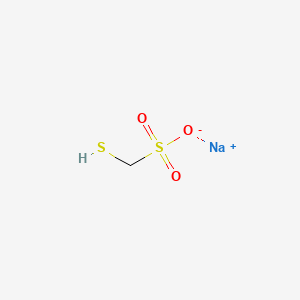
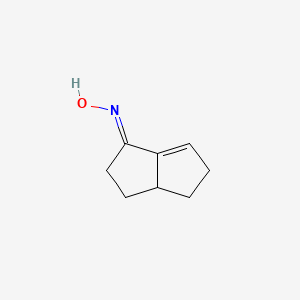
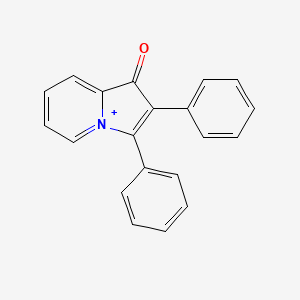
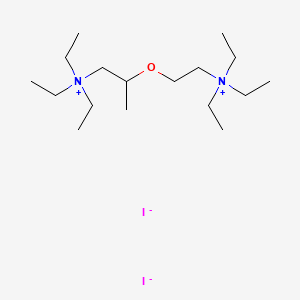
![(E)-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13774761.png)
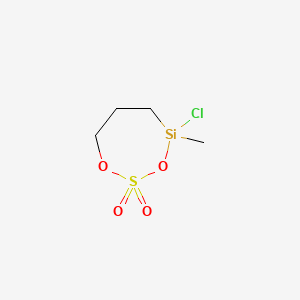
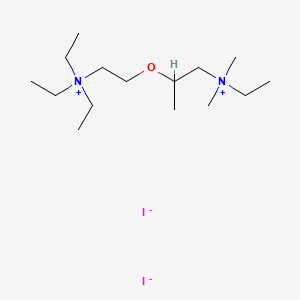
![hydrogen sulfate;1,3,3-trimethyl-2-[2-(2-methyl-3H-indol-3-yl)ethenyl]indol-1-ium](/img/structure/B13774776.png)
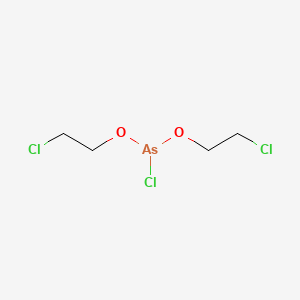

![2,2,2-trifluoro-1-[1-(4-fluorophenyl)-1H-indazol-5-yl]ethanone](/img/structure/B13774800.png)
